

Introduction: The Structural Significance of 7-Azaindole-5-carboxaldehyde

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Compound of Interest

Compound Name: 1*H*-Pyrrolo[2,3-*b*]pyridine-5-carbaldehyde

Cat. No.: B1289857

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The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole. Its unique hydrogen bonding capabilities, arising from the pyridine nitrogen, allow it to interact effectively with various biological targets, including protein kinases. [1][2][3] This has led to its incorporation into numerous clinically significant drugs.[1] 7-Azaindole-5-carboxaldehyde is a key synthetic intermediate, providing a reactive handle for the elaboration of more complex molecules.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry, offering unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[5] This guide provides a detailed analysis of the ^1H and ^{13}C NMR spectra of 7-azaindole-5-carboxaldehyde. It is designed for researchers and drug development professionals who require a deep, practical understanding of how to acquire and interpret this critical data, ensuring the unambiguous identification and characterization of this important compound.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is essential for unambiguous spectral assignment. The structure of 7-azaindole-5-carboxaldehyde is presented below with the standard IUPAC numbering convention that will be used throughout this guide.

Caption: IUPAC numbering of 7-Azaindole-5-carboxaldehyde.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the proton environments. The aldehyde substituent and the heterocyclic rings create a distinct and predictable pattern of resonances.

Expected Chemical Shifts and Coupling Patterns

The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. The data below is a synthesized interpretation based on spectral data for the parent 7-azaindole and related substituted derivatives.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Proton Assignment	Expected δ (ppm)	Multiplicity	Expected Coupling Constant (J, Hz)	Rationale for Assignment
H9 (CHO)	~10.0	Singlet (s)	-	The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its strong electron-withdrawing character.
N1-H	>11.0	Broad Singlet (br s)	-	The pyrrolic N-H proton is acidic and participates in hydrogen bonding, leading to a broad, downfield signal. Its position is highly dependent on solvent and concentration.
H6	~8.9	Singlet (s) or narrow Doublet (d)	~2.0	Located ortho to the pyridine nitrogen (N7) and meta to the aldehyde, this proton is significantly deshielded. Coupling is to H4.

H4	~8.6	Doublet (d)	~2.0	Located ortho to the aldehyde group, experiencing strong deshielding. Coupled to H6.
H2	~8.4	Doublet (d)	~3.5	Typical chemical shift for the α -proton of a pyrrole ring, deshielded by the adjacent N1. Coupled to H3.
H3	~7.9	Doublet (d)	~3.5	Typical chemical shift for the β -proton of a pyrrole ring. Coupled to H2.

Note: Spectra are typically recorded in DMSO-d₆ to avoid exchange of the N1-H proton. Chemical shifts are referenced to TMS at 0.00 ppm.

Causality Behind Spectral Features

- Deshielding Effects: The aldehyde group at C5 withdraws electron density from the pyridine ring through resonance and inductive effects. This deshields protons H4 and H6, pushing them downfield. Similarly, the electronegative N7 atom strongly deshields the adjacent H6 proton.
- Coupling Constants: The observed coupling constants are characteristic of the ring system. The 3J coupling of ~3.5 Hz between H2 and H3 is typical for adjacent protons on a pyrrole ring. The smaller 4J (meta) coupling of ~2.0 Hz between H4 and H6 is characteristic for protons in that relationship on a pyridine ring.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment and the nature of attached atoms.

Expected Chemical Shifts

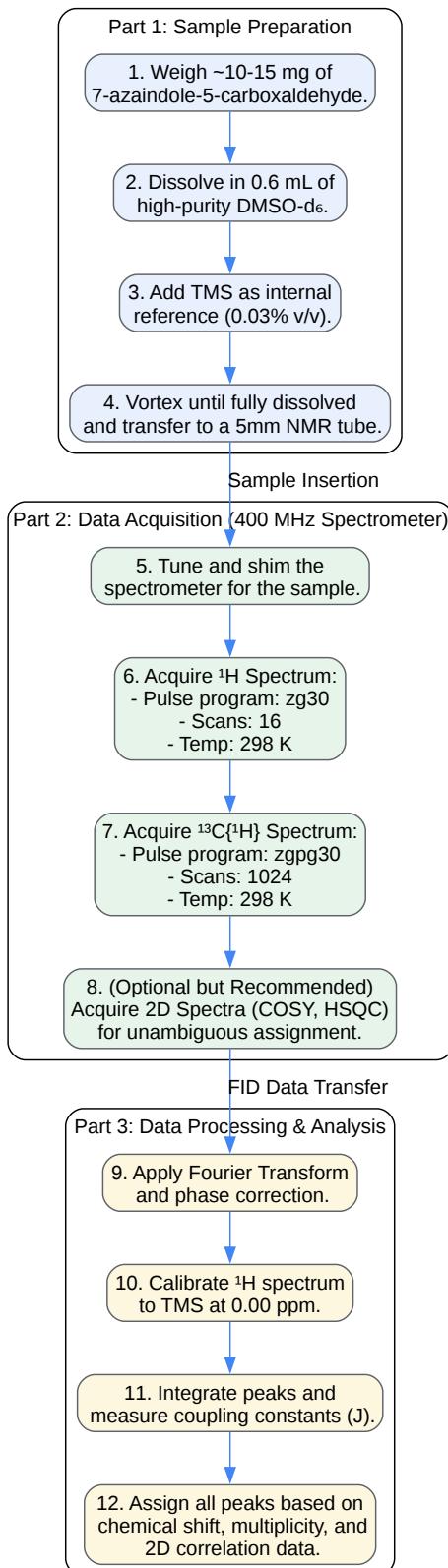
Assignments are based on established data for 7-azaindole and the known substituent effects of a carboxaldehyde group on aromatic systems.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Carbon Assignment	Expected δ (ppm)	Rationale for Assignment
C9 (CHO)	~192	The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom.
C6	~152	Attached to the electronegative N7 and positioned meta to the C5-substituent, this carbon is significantly downfield.
C7a	~148	A quaternary carbon at the fusion of the two rings, adjacent to two nitrogen atoms.
C4	~140	Positioned ortho to the electron-withdrawing aldehyde group.
C2	~135	The α -carbon of the pyrrole ring, adjacent to N1.
C3a	~129	A quaternary carbon at the ring fusion.
C5	~122	The carbon bearing the aldehyde substituent. Its chemical shift is influenced by the attached group.
C3	~118	The β -carbon of the pyrrole ring.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following detailed protocol is recommended. This workflow is designed as a self-validating system, where subsequent steps confirm the

success of the previous ones.



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Caption: Standard Operating Procedure for NMR data acquisition.

Protocol Steps:

- Sample Preparation:
 - Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the analyte, and its hydrogen-bond accepting nature slows the chemical exchange of the N1-H proton, resulting in a more distinct, observable resonance.[12]
 - Analyte Concentration: A concentration of 15-25 mg/mL is optimal for obtaining high-quality ¹H and ¹³C spectra in a reasonable timeframe.
 - Internal Standard: Tetramethylsilane (TMS) is added as the internal reference for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[11]
- Data Acquisition:
 - Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended for good signal dispersion.
 - ¹H NMR: A standard 30-degree pulse experiment is sufficient. Typically, 16 scans provide an excellent signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying interpretation. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
 - 2D NMR: For unequivocal assignment, acquiring a COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectrum is best practice.

Validation with 2D NMR Spectroscopy

While 1D spectra provide the foundation, 2D NMR experiments are the definitive tool for validating assignments, embodying the principle of a self-validating system.

- COSY (^1H - ^1H Correlation): This experiment reveals which protons are spin-coupled. For 7-azaindole-5-carboxaldehyde, a COSY spectrum would validate the assignments by showing cross-peaks between H2/H3 and H4/H6, confirming their connectivity.
- HSQC (^1H - ^{13}C Correlation): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the proton assignments (H2, H3, H4, H6) to their corresponding carbon signals (C2, C3, C4, C6), leaving the quaternary and aldehyde carbons as the only unassigned signals in the ^{13}C spectrum.

Caption: Expected key ^1H - ^1H COSY correlations.

Conclusion

The ^1H and ^{13}C NMR spectra of 7-azaindole-5-carboxaldehyde present a unique and identifiable fingerprint. The aldehyde proton at \sim 10.0 ppm, the distinct coupling patterns of the pyrrole (H2, H3) and pyridine (H4, H6) protons, and the characteristic downfield carbonyl carbon signal at \sim 192 ppm are key identifiers. By following the rigorous experimental protocol outlined, researchers can acquire high-quality, reproducible data. The further application of 2D NMR techniques provides an orthogonal layer of validation, ensuring the highest confidence in structural assignment for research, development, and quality control applications.

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